2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide
Description
2-[(4-Fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a 4-fluorophenyl sulfonyl group attached to an acetamide backbone, which is further substituted with a 4-methoxyphenyl group. Its molecular formula is C₁₅H₁₃FNO₄S, with a molecular weight of 322.34 g/mol (calculated). Its structural features—such as the electron-withdrawing sulfonyl group and the electron-donating methoxy group—may influence solubility, bioavailability, and target binding affinity.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-21-13-6-4-12(5-7-13)17-15(18)10-22(19,20)14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZAHAGLVKJQQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327084 | |
| Record name | 2-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648989 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339097-29-9 | |
| Record name | 2-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The resulting intermediate is then reacted with acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorophenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, we compare 2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide with structurally related acetamide derivatives reported in recent literature. Key compounds and their attributes are summarized below:
Table 1: Physicochemical Properties of Selected Acetamide Derivatives
Structural and Functional Comparisons
Sulfonyl vs. Thioether Linkages
- The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to thioether-linked analogs like LBJ-03 . This may improve water solubility but reduce membrane permeability.
- Thioether-containing compounds (e.g., LBJ-03) exhibit moderate yields (~45%) but lack sulfonyl’s oxidative stability .
4-Fluorophenyl Group: Common in LBJ-03 and compound 15 , fluorine’s electronegativity may strengthen hydrophobic interactions and metabolic stability.
Heterocyclic Moieties
- Thiazole- and quinazoline-containing derivatives (e.g., compounds 15 and 40 ) show higher melting points (269–303°C), suggesting greater crystallinity due to planar heterocycles.
Pharmacological Activity
- Anticancer Potential: Compound 38 (quinazoline sulfonyl derivative) demonstrated significant activity against HCT-116 and MCF-7 cancer cell lines (IC₅₀ < 10 µM) . The target compound’s sulfonyl group may confer similar protease inhibition.
- Antidiabetic Activity : N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives reduced blood glucose by 20–25% in diabetic rat models, highlighting the role of methoxy groups in metabolic modulation .
Key Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 4-fluorophenyl sulfonyl group is critical for target engagement in MMP inhibitors, while the 4-methoxyphenyl moiety improves pharmacokinetic profiles .
- Limitations : The target compound’s melting point and solubility data are unreported, complicating formulation predictions. Comparative studies with LBJ-03 and compound 40 are needed to evaluate efficacy in disease models.
Biological Activity
2-[(4-Fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide, also known by its CAS number 339097-29-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14FNO4S. It features a sulfonamide functional group, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 325.34 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
| CAS Number | 339097-29-9 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or modulate receptor activity. The sulfonyl group enhances binding through hydrogen bonding with amino acid residues in enzyme active sites, while the fluorophenyl and methoxyphenyl groups contribute to the compound's overall binding affinity and specificity.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study:
In one study, the compound exhibited an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), indicating promising anticancer properties.
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory activity. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Research Findings:
A study reported that administration of the compound in a carrageenan-induced paw edema model significantly reduced swelling compared to control groups, suggesting its effectiveness as an anti-inflammatory agent .
Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit various enzymes. Specifically, this compound has been studied for its inhibitory effects on carbonic anhydrase (CA) and other key enzymes involved in metabolic pathways.
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| Carbonic Anhydrase | Competitive Inhibition | 12 µM |
| Cyclooxygenase (COX) | Non-competitive Inhibition | 25 µM |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications in the phenyl rings or sulfonamide group can lead to variations in potency and selectivity.
Key Observations:
- The presence of the methoxy group enhances lipophilicity, improving membrane permeability.
- The fluoro substitution on the phenyl ring increases binding affinity for target proteins due to electronegative interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
